molecular formula C6H2ClF3N4 B155016 4-Chloro-6-(trifluoromethyl)-1h-pyrazolo[3,4-d]pyrimidine CAS No. 1780-80-9

4-Chloro-6-(trifluoromethyl)-1h-pyrazolo[3,4-d]pyrimidine

Cat. No. B155016
CAS RN: 1780-80-9
M. Wt: 222.55 g/mol
InChI Key: SNIVBXKAXKSWQE-UHFFFAOYSA-N
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Description

“4-Chloro-6-(trifluoromethyl)-1h-pyrazolo[3,4-d]pyrimidine” is a compound that belongs to the class of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of pyrimidines can be achieved through various methods . For instance, a ring cleavage methodology reaction has been reported for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines . Another method involves the use of Suzuki coupling using various substituted aryl/heteroaryl boronic acids or boronic esters .

Scientific Research Applications

Anticancer Applications

4-Chloro-6-(trifluoromethyl)-1h-pyrazolo[3,4-d]pyrimidine: is a compound that has shown promise in the field of oncology. Its structural framework is conducive to the development of new anticancer agents. The pyrimidine ring, a common motif in many pharmaceuticals, can be modified to target various cancer pathways . Researchers are exploring its use in the synthesis of compounds that can inhibit tyrosine kinases, enzymes that are often overactive in cancer cells .

Antimicrobial and Antifungal Properties

This compound’s derivatives have been studied for their potential as antimicrobial and antifungal agents. The trifluoromethyl group attached to the pyrimidine ring can enhance the biological activity of these molecules, making them effective against a range of microbial pathogens .

Cardiovascular Therapeutics

The pyrazolo[3,4-d]pyrimidine scaffold is being investigated for its cardiovascular benefits. It has been found to have potential applications in the treatment of hypertension and other heart-related conditions due to its ability to modulate blood pressure and heart rate .

Neuroprotective Effects

There is ongoing research into the neuroprotective effects of pyrazolo[3,4-d]pyrimidine derivatives. These compounds may offer therapeutic benefits for neurodegenerative diseases by protecting neural tissue from damage and supporting neural regeneration .

Anti-Inflammatory and Analgesic Effects

The compound is also being explored for its anti-inflammatory and analgesic properties. It could lead to the development of new pain relief medications that target inflammatory pathways without the side effects associated with current treatments .

Agricultural Chemicals

In the agrochemical industry, 4-Chloro-6-(trifluoromethyl)-1h-pyrazolo[3,4-d]pyrimidine is being examined for its use in creating pesticides and herbicides. Its chemical structure allows for modifications that can target specific pests or weeds, reducing the environmental impact of traditional agricultural chemicals .

properties

IUPAC Name

4-chloro-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClF3N4/c7-3-2-1-11-14-4(2)13-5(12-3)6(8,9)10/h1H,(H,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNIVBXKAXKSWQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC2=C1C(=NC(=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClF3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40288047
Record name 4-chloro-6-(trifluoromethyl)-1h-pyrazolo[3,4-d]pyrimidine
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URL https://comptox.epa.gov/dashboard/DTXSID40288047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-(trifluoromethyl)-1h-pyrazolo[3,4-d]pyrimidine

CAS RN

1780-80-9
Record name 4-Chloro-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-6-(trifluoromethyl)-1H-pyrazolo(3,4-d)pyrimidine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1780-80-9
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Record name 4-chloro-6-(trifluoromethyl)-1h-pyrazolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40288047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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